Tigemonam is derived from natural sources through fermentation processes involving specific bacterial strains. It is classified as a monobactam due to its single beta-lactam ring structure, which is characteristic of this subclass of antibiotics. Monobactams are known for their effectiveness against Gram-negative bacteria while being less effective against Gram-positive organisms .
The synthesis of tigemonam involves several key steps that include both fermentation and chemical synthesis:
The molecular structure of tigemonam features a beta-lactam ring fused with a thiazole moiety. The compound can be represented by the following structural formulas:
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
VAMSVIZLXJOLHZ-XUNMKLQISA-N
These representations highlight the complex arrangement of atoms within the molecule, which contributes to its biological activity .
Tigemonam undergoes various chemical reactions that modify its structure and enhance its antibacterial properties:
Common reagents involved include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various catalysts such as palladium on carbon .
Tigemonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in bacteria:
In vitro studies have shown that tigemonam demonstrates significant bactericidal activity against susceptible strains, particularly within the Enterobacteriaceae family .
Tigemonam exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulations for clinical use and ensuring effective delivery within the body .
Tigemonam has been primarily developed for clinical applications as an antibiotic targeting Gram-negative infections. Its effectiveness has been evaluated against various pathogens, demonstrating superior activity compared to other antibiotics like amoxicillin and ciprofloxacin in specific contexts:
Additionally, ongoing research explores its application in combination therapies to enhance antibacterial effectiveness further .
The monobactam class emerged from a deliberate search for novel β-lactam structures in previously underexplored bacterial sources. Initial discovery efforts in the late 1970s identified the first monobactams, such as sulfazecin and isosulfazecin, produced by environmental bacteria like Chromobacterium violaceum and various Pseudomonas species. These compounds featured a unique monocyclic β-lactam core distinct from the fused ring systems of penams or cephems, lacking inherent high antibacterial activity but providing a crucial scaffold for optimization [2] [7] [8].
Table 1: Milestones in Monobactam Development
Year | Monobactam | Significance | Source/Developer |
---|---|---|---|
1981 | Sulfazecin | First isolated natural monobactam | Chromobacterium violaceum |
1986 | Aztreonam | First FDA-approved monobactam (parenteral) | Squibb (now Bristol Myers Squibb) |
1987 | Tigemonam | First oral monobactam evaluated clinically | Squibb |
1988 | Carumonam | Approved in Japan (parenteral) | Takeda |
Pre-1990 | SQ 26,833 | Early investigational compound | Squibb |
Driven by the success of aztreonam—the first clinically approved monobactam introduced in 1986—researchers explored structural modifications to achieve oral bioavailability. Tigemonam (development code SQ 26,833) emerged from this intensive chemistry effort. Key structural features enabling its oral absorption include the aminothiazole oxime side chain enhancing Gram-negative penetration and a carboxypropyloxyimino moiety optimizing acid stability and pharmacokinetics. Unlike earlier monobactams requiring intravenous administration, Tigemonam’s design allowed effective systemic absorption following oral dosing, a significant pharmacological achievement [1] [5] [9].
Monobactams are classified distinctly within the β-lactam antibiotic families due to their monocyclic structure. They differ fundamentally from:
This singular ring structure contributes to Tigemonam’s selective activity against Gram-negative bacteria and its stability profile against many common β-lactamases.
The 1980s witnessed escalating resistance among Gram-negative pathogens to widely used oral β-lactams like amoxicillin, cephalexin, and cefaclor, primarily mediated by plasmid-encoded β-lactamases (e.g., TEM-1, SHV-1) and chromosomal AmpC enzymes. Tigemonam was developed explicitly to counter these resistance mechanisms prevalent in Enterobacteriaceae and fastidious Gram-negatives like Haemophilus influenzae [1] [3].
Preclinical studies demonstrated Tigemonam's superiority over contemporary oral agents. Against β-lactamase-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, Tigemonam exhibited MIC₉₀ values consistently ≤0.25 μg/mL, significantly lower than those observed for amoxicillin-clavulanate (often >32 μg/mL), cephalexin (>64 μg/mL), and cefaclor (>32 μg/mL). Importantly, it retained activity against many isolates resistant to trimethoprim-sulfamethoxazole and gentamicin, providing a valuable alternative for community-acquired infections [1] [3].
Table 2: Comparative In Vitro Activity of Tigemonam Against Gram-Negative Pathogens (MIC₉₀ μg/mL)
Organism | Tigemonam | Aztreonam | Cefaclor | Amoxicillin/Clavulanate | Ciprofloxacin |
---|---|---|---|---|---|
Escherichia coli | ≤0.25 | ≤0.12 | 8 | 8 | ≤0.03 |
Klebsiella spp. | ≤0.25 | ≤0.12 | 16 | 4 | ≤0.03 |
Proteus spp. | ≤0.25 | ≤0.12 | 1 | 1 | ≤0.03 |
Salmonella spp. | ≤0.25 | ≤0.12 | 1 | 2 | ≤0.03 |
H. influenzae | ≤0.25 | ≤0.12 | 4 | 1 | ≤0.03 |
B. catarrhalis | ≤0.25 | ≤0.12 | 1 | 0.5 | ≤0.03 |
Enterobacter spp. | 16 | 1 | >32 | >32 | ≤0.03 |
Citrobacter freundii | 4 | 1 | >32 | >32 | ≤0.03 |
P. aeruginosa | >64 | 8 | >64 | >64 | 1 |
Tigemonam's mechanism of action centers on high-affinity binding to penicillin-binding protein 3 (PBP 3) in Gram-negative bacteria, disrupting peptidoglycan cross-linking essential for cell wall integrity. This leads to osmotic lysis and cell death. Crucially, its structure confers resistance to hydrolysis by common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) and many chromosomal enzymes (e.g., those from Enterobacter cloacae, Morganella morganii, Pseudomonas aeruginosa, and Bacteroides spp.), although resistance occurs in strains producing derepressed AmpC or specific ESBL variants. Notably, Tigemonam also inhibits some β-lactamases (e.g., from E. cloacae and P. aeruginosa) and is a weak inducer of chromosomal enzymes, further contributing to its potency in vitro [1] [3] [8].
The spectrum limitation of Tigemonam—lacking significant activity against Pseudomonas aeruginosa, Acinetobacter spp., Gram-positive bacteria, and anaerobes—was recognized early. However, this narrow focus was strategically advantageous, minimizing disruption to the host microbiota and reducing selective pressure for resistance in non-targeted bacteria. Its efficacy was robustly demonstrated in animal infection models, significantly outperforming oral comparators. For example, in murine systemic infections caused by E. coli or K. pneumoniae, Tigemonam's ED₅₀ values were consistently below 2 mg/kg, whereas cephalexin and amoxicillin required doses exceeding 160-200 mg/kg for similar efficacy. In a rat lung infection model with K. pneumoniae, Tigemonam achieved an ED₅₀ of 46 mg/kg, significantly lower than cefaclor (160 mg/kg) or amoxicillin (>200 mg/kg) [5] [6].
Table 3: In Vivo Efficacy (ED₅₀ mg/kg) of Orally Administered Tigemonam in Mouse Systemic Infection Models
Bacterial Strain | Tigemonam ED₅₀ | Cefaclor ED₅₀ | Amoxicillin ED₅₀ |
---|---|---|---|
Escherichia coli SC 8294 | 1.4 | 35 | >200 |
Escherichia coli SC 12199 | 1.5 | 40 | >200 |
Salmonella schottmulleri SC 3850 | 0.7 | 25 | 160 |
Proteus mirabilis SC 9575 | 0.3 | 10 | 8 |
Providencia rettgeri SC 8217 | 0.2 | 15 | 45 |
Klebsiella pneumoniae SC 12216 | 0.9 | 45 | >200 |
Serratia marcescens SC 9782 | 0.5 | >200 | >200 |
Enterobacter cloacae SC 11078 | 3.9 | >200 | >200 |
Haemophilus influenzae SC 10556 | 1.8 | 10 | 5 |
While Tigemonam did not achieve widespread clinical adoption like aztreonam, its development provided crucial proof-of-concept for oral monobactams. Recent research revisits monobactam potential through siderophore conjugation (e.g., MB-1, cefiderocol-like approaches) and combination therapies targeting metallo-β-lactamases (e.g., aztreonam/avibactam). Tigemonam remains a chemically significant example of overcoming oral bioavailability challenges inherent to the monobactam structure while maintaining potent Gram-negative targeting in an era of escalating resistance [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7